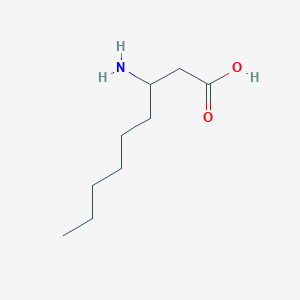![molecular formula C19H18N2O3S B2924402 (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1322022-85-4](/img/structure/B2924402.png)
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Applications De Recherche Scientifique
Nanoadsorbent Synthesis
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has applications in the synthesis of nanoadsorbents. For example, a study by Zargoosh et al. (2015) described the synthesis of a novel magnetic nanoadsorbent modified with a similar compound, N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, for the removal of Zn2+ and Cd2+ ions from industrial wastes. This application highlights the compound's potential in environmental remediation processes (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Antimicrobial Activity
Compounds similar to (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been studied for their antimicrobial properties. A study by Alhameed et al. (2019) found that thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited weak to moderate antibacterial and antifungal activity (Alhameed et al., 2019).
Structural Studies
The structural characteristics of similar compounds have been explored in detail. Arduengo, Goerlich, and Marshall (1997) reported on a stable thiazol-2-ylidene and its dimer, providing insights into the stability and crystalline nature of these compounds. Such research contributes to our understanding of the structural properties of related compounds (Arduengo, Goerlich, & Marshall, 1997).
Degradation of Fungicides
Research by Perruchon et al. (2017) identified a bacterial consortium capable of degrading thiabendazole, a fungicide with a structure related to (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. This study highlights the potential for biodegradation of similar compounds in environmental contexts (Perruchon et al., 2017).
Antibacterial Agents
Compounds like 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, closely related to the compound , have shown promising antibacterial activity. A study by Palkar et al. (2017) demonstrated significant antibacterial effectiveness against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Synthesis Techniques
Synthesis techniques for related compounds, such as 2,3-dihydrobenzo[1,4]dioxine, have been explored. Gabriele et al. (2006) detailed the synthesis of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine through oxidative aminocarbonylation-cyclization, which could be relevant to synthesizing compounds similar to the one (Gabriele et al., 2006).
Anticancer Evaluation
Research into anticancer properties of structurally related compounds has been conducted. Ravinaik et al. (2021) synthesized and evaluated N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-8-9-12(2)17-16(11)21(3)19(25-17)20-18(22)15-10-23-13-6-4-5-7-14(13)24-15/h4-9,15H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMQJCAOPWZQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2924321.png)
![7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924322.png)
![2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2924323.png)
![3-[(4-Bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B2924324.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2924325.png)


amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2924331.png)
![N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine](/img/structure/B2924332.png)
![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)
![(1S,6S)-N-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethyl)bicyclo[4.2.0]octan-7-amine](/img/structure/B2924334.png)
